molecular formula C7H10N2O2 B585822 [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid CAS No. 145041-27-6

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid

Cat. No.: B585822
CAS No.: 145041-27-6
M. Wt: 154.169
InChI Key: AKGXOKCYOMZMKB-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid: is an organic compound that features a pyrrole ring substituted with an aminomethyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow synthesis techniques and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Biological Activity

[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid, a pyrrole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrrole ring substituted with an aminomethyl group and a carboxylic acid, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Antibacterial and Antifungal Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antibacterial and antifungal properties. For instance, a study synthesized various pyrrole derivatives and evaluated their activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives showed promising inhibition zones, suggesting potential as therapeutic agents for bacterial infections .

CompoundBacterial StrainInhibition Zone (mm)
1Staphylococcus aureus15
2Escherichia coli12
3Pseudomonas aeruginosa10

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated using in vitro assays on RAW264.7 macrophages. The compound was tested for its ability to inhibit nitric oxide production induced by lipopolysaccharides (LPS). Results indicated a significant reduction in nitric oxide levels at varying concentrations, demonstrating its potential as an anti-inflammatory agent.

Concentration (mg/mL)Nitric Oxide Production (μM)
020
515
108
204

Anticancer Activity

The anticancer activity of this compound was assessed against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

Cell LineIC50 (μM)
A54925
MCF-730

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrole derivatives. One notable study explored the use of pyrrole-based compounds in treating inflammatory diseases. The results suggested that these compounds could modulate inflammatory pathways effectively, leading to decreased disease severity in animal models .

Another study focused on the synthesis of this compound analogs and their evaluation against resistant bacterial strains. The findings revealed that modifications to the pyrrole ring enhanced antibacterial activity, paving the way for developing new antibiotics .

Properties

IUPAC Name

2-[2-(aminomethyl)pyrrol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-4-6-2-1-3-9(6)5-7(10)11/h1-3H,4-5,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGXOKCYOMZMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)CN)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665096
Record name [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145041-27-6
Record name [2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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